4-Bromo-2-oxoindoline-3-carbaldehyde
Description
4-Bromo-2-oxoindoline-3-carbaldehyde is a brominated indoline derivative featuring a ketone group at position 2 and a formyl (carbaldehyde) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines electron-withdrawing groups (bromo and ketone) with a reactive aldehyde moiety, enabling diverse chemical transformations such as condensations and nucleophilic additions.
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
4-bromo-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-12)9(13)11-7/h1-5H,(H,11,13) |
InChI Key |
DZKMHXCBSNIBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)C=O)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde typically involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with potential biological activities.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include hydrazine hydrate for reductions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include brominated indole and indoline derivatives with variations in substituent positions and functional groups. Key structural differences influence reactivity, solubility, and biological interactions.
Table 1: Comparative Structural Features of Selected Analogs
*Similarity scores reflect structural overlap with 4-Bromo-2-oxoindoline-3-carbaldehyde, calculated using cheminformatics tools.
Impact of Substituent Position and Electronic Effects
- Functional Groups : The ketone at position 2 in the target compound enhances electrophilicity at the adjacent aldehyde, favoring condensation reactions. In contrast, methoxy or hydroxy groups (e.g., in 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde) increase solubility and modulate hydrogen-bonding interactions .
- Carbaldehyde vs. Carboxylic Acid : The aldehyde group (CHO) in the target compound is more reactive toward nucleophiles than the carboxylic acid (COOH) in 3-Bromoindole-2-carboxylic Acid, which instead participates in acid-base reactions .
Crystallographic Analysis
The SHELX software suite, widely used for small-molecule crystallography, has been employed to resolve structures of similar brominated compounds . Such analyses are critical for confirming regiochemistry and stereoelectronic effects in these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
